molecular formula C21H21N3O4 B116271 Inhibiteur de l'enzyme de conversion de l'angiotensine I (ECA) CAS No. 144085-32-5

Inhibiteur de l'enzyme de conversion de l'angiotensine I (ECA)

Numéro de catalogue: B116271
Numéro CAS: 144085-32-5
Poids moléculaire: 379.4 g/mol
Clé InChI: FPAPTZAOPMWDRV-ROUUACIJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Angiotensin I-Converting Enzyme (ACE) Inactivator is a useful research compound. Its molecular formula is C21H21N3O4 and its molecular weight is 379.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Angiotensin I-Converting Enzyme (ACE) Inactivator suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Angiotensin I-Converting Enzyme (ACE) Inactivator including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Traitement de l'hypertension

L'ECA est une enzyme clé dans la régulation de la pression artérielle périphérique et de l'homéostasie électrolytique . Par conséquent, les inhibiteurs de l'ECA sont considérés comme une cible prometteuse pour le traitement de l'hypertension .

Traitement de l'insuffisance cardiaque congestive

Les inhibiteurs de l'ECA synthétiques ont des applications répandues dans le traitement non seulement de l'hypertension mais aussi de l'insuffisance cardiaque congestive .

Thérapies de la neuropathie diabétique

Les inhibiteurs de l'ECA comme le captopril, le lisinopril et l'énalapril sont utilisés dans le traitement de la neuropathie diabétique .

Conception de peptides

Les connaissances acquises de l'étude des inhibiteurs de l'ECA offrent des références théoriques pour comprendre le mécanisme d'action des tri-peptides lors de leur liaison à l'ECA et aident à la conception de tri-peptides plus puissants .

Industrie alimentaire

Les peptides inhibiteurs de l'ECA provenant des aliments suscitent beaucoup d'intérêt de la part des chercheurs . Par exemple, des peptides inhibiteurs de l'ECA riches en proline C-terminale provenant de protéines d'huîtres ont été préparés à l'aide de la chymotrypsine et d'endopeptidases spécifiques de la proline (PSEases) .

Effets secondaires des médicaments

Malgré l'efficacité reconnue des inhibiteurs de l'ECA synthétiques, leurs effets secondaires indésirables associés tels que les éruptions cutanées, la toux sèche et l'angioedème ne peuvent être ignorés . Par conséquent, l'étude des inhibiteurs de l'ECA implique également l'investigation de ces effets secondaires et le développement d'alternatives plus sûres.

Analyse Biochimique

Biochemical Properties

The Angiotensin I-Converting Enzyme Inactivator interacts with the ACE, preventing it from converting angiotensin I into angiotensin II . This interaction is crucial as angiotensin II is a potent vasoconstrictor that can increase blood pressure . The inactivation of ACE leads to the relaxation of veins and arteries, thereby lowering blood pressure .

Cellular Effects

The Angiotensin I-Converting Enzyme Inactivator has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways and gene expression . For instance, it can affect myeloid cell populations’ proliferation, differentiation, and maturation . Furthermore, it can deplete both circulating and tumor-infiltrating myeloid cells, mainly targeting the monocytic-MDSCs .

Molecular Mechanism

The Angiotensin I-Converting Enzyme Inactivator exerts its effects at the molecular level through several mechanisms. It binds to the ACE, inhibiting its activity . This binding interaction involves the formation of hydrogen bonds and interactions with a zinc ion, which is a crucial cofactor in the catalytic mechanism of ACE .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of the Angiotensin I-Converting Enzyme Inactivator can change over time. It has been observed that the ACE inhibitory activity of certain peptides can remain stable under different pH and temperature conditions .

Dosage Effects in Animal Models

In animal models, the effects of the Angiotensin I-Converting Enzyme Inactivator can vary with different dosages . For instance, ACE inhibitors have been observed to reduce vascular resistance and cardiac filling pressures, as well as increase cardiac output and exercise tolerance .

Metabolic Pathways

The Angiotensin I-Converting Enzyme Inactivator is involved in the renin-angiotensin system, a crucial metabolic pathway for blood pressure regulation . It interacts with the ACE, preventing the conversion of angiotensin I to angiotensin II .

Transport and Distribution

The Angiotensin I-Converting Enzyme Inactivator can be transported by peptide transporter PepT1 and passive-mediated mode . This allows it to be distributed within cells and tissues, where it can exert its effects.

Subcellular Localization

The Angiotensin I-Converting Enzyme Inactivator is localized in various subcellular compartments. For instance, ACE, the target of the inactivator, has been found in blood vessels and in extravascular locations in the absorptive epithelial cells of intestinal mucosa and renal proximal tubules . The ACE is prominent in microvilli and brush borders, and also present on the basolateral part of the plasmalemmal membrane .

Activité Biologique

Angiotensin I-Converting Enzyme (ACE) inhibitors are a class of medications widely utilized for the management of hypertension and heart failure. They function primarily by inhibiting the activity of ACE, an enzyme responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. This article delves into the biological activity of ACE inactivators, highlighting their mechanisms, efficacy, and implications in clinical settings.

ACE plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance. By inhibiting ACE, these compounds reduce the production of angiotensin II, leading to vasodilation and decreased blood pressure. Additionally, ACE inhibitors prevent the breakdown of bradykinin, a peptide that promotes vasodilation, further enhancing their antihypertensive effects.

Efficacy and IC50 Values

The efficacy of various ACE inhibitors can be quantified using the half-maximal inhibitory concentration (IC50), which indicates the concentration required to inhibit 50% of enzyme activity. Research has demonstrated varying IC50 values for different peptides and compounds:

Compound/PeptideIC50 Value (μM)
LLY (Tripeptide)44.16 ± 2.45
QEPVLGPVR (Nonapeptide)18.72 ± 0.78
GVP-10 (Peptide from mussel)0.007
GVP-70.024
GVP-40.067
GVP-20.162

These values indicate that smaller peptides often exhibit more potent ACE inhibitory activity compared to larger ones .

Case Studies and Research Findings

  • Flavonoids as ACE Inhibitors : A study investigated the ACE inhibitory activity of various flavonoids, revealing that luteolin exhibited the highest activity with an IC50 value significantly lower than other tested compounds . This highlights the potential for natural products in developing new antihypertensive therapies.
  • Peptide Hydrolysates : Research on peptide hydrolysates from marine sources demonstrated that certain peptides possess strong ACE inhibitory properties, with GVP-10 showing an IC50 value as low as 0.007 μM, indicating its potential for therapeutic use .
  • Genetic Factors Influencing Efficacy : A population-based study explored genetic variations affecting response to ACE inhibitors among hypertensive patients. The findings suggest that specific single nucleotide polymorphisms (SNPs) can influence drug efficacy and patient outcomes .

Structural Insights

Molecular docking studies have provided insights into how ACE inhibitors interact with the enzyme at a molecular level. For instance, LLY was shown to form multiple hydrogen bonds with ACE, indicating a non-competitive inhibition mechanism . Understanding these interactions is crucial for designing more effective ACE inhibitors.

Propriétés

IUPAC Name

(2S)-2-[[(2S)-2-[(2-cyanoacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c22-12-11-19(25)23-17(13-15-7-3-1-4-8-15)20(26)24-18(21(27)28)14-16-9-5-2-6-10-16/h1-10,17-18H,11,13-14H2,(H,23,25)(H,24,26)(H,27,28)/t17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPAPTZAOPMWDRV-ROUUACIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.